AZD5153 Ácido 6-Hidroxi-2-naftoico

Descripción general

Descripción

Ácido 6-hidroxi-2-naftóico AZD5153: es un derivado de AZD5153, un potente e inhibidor selectivo de la proteína BRD4 de la familia bromodominio y extraterminal (BET). Este compuesto es conocido por su alta biodisponibilidad oral y su capacidad para interrumpir BRD4 con un valor de IC50 de 1.7 nM . El compuesto se utiliza principalmente en la investigación científica por sus posibles efectos terapéuticos en varios cánceres, incluida la leucemia mieloide aguda, el mieloma múltiple y el linfoma difuso de células B grandes .

Aplicaciones Científicas De Investigación

Química:

- Utilizado como un compuesto modelo para estudiar los efectos de los inhibidores de BET en la expresión génica y la estructura de la cromatina .

Biología:

- Investigado por su papel en la modulación de marcadores epigenéticos y la influencia en procesos celulares como la proliferación y la apoptosis .

Medicina:

- Explorado por sus posibles efectos terapéuticos en el tratamiento de varios cánceres, incluida la leucemia mieloide aguda, el mieloma múltiple y el linfoma difuso de células B grandes .

Industria:

Mecanismo De Acción

Dianas moleculares y vías: El ácido 6-hidroxi-2-naftóico AZD5153 ejerce sus efectos inhibiendo la proteína BRD4 de la familia bromodominio y extraterminal (BET). Esta inhibición interrumpe la unión de BRD4 a los residuos de lisina acetilados en las colas de histonas, evitando así el reclutamiento de la maquinaria de transcripción a la cromatina activa . Esta interrupción conduce a la regulación negativa de oncogenes como MYC, que son cruciales para la proliferación y supervivencia de las células cancerosas .

Análisis Bioquímico

Biochemical Properties

AZD5153 6-Hydroxy-2-naphthoic acid interacts with the bromodomain-containing protein 4 (BRD4), a chromatin modifier . It disrupts the interaction of BRD4 with acetylated histone tails of nucleosomes, thereby inhibiting the expression of Nuclear receptor binding SET domain protein 3 (NSD3) target genes . NSD3, via H3K36me2, acts as an epigenetic deregulator to facilitate the expression of oncogenesis-promoting genes .

Cellular Effects

AZD5153 6-Hydroxy-2-naphthoic acid has been shown to inhibit cell proliferation and induce apoptosis in hepatocellular cancer (HCC) cells . It also efficiently down-regulates MYC protein levels across the cell line panel irrespective of their sensitivity to AZD5153 .

Molecular Mechanism

The molecular mechanism of action of AZD5153 6-Hydroxy-2-naphthoic acid involves the disruption of BRD4, a chromatin modifier . This disruption leads to the alteration of the BRD4 chromosomal landscape and modulation of the transcriptome of HCC cells . It also inhibits the expression of NSD3 target genes .

Temporal Effects in Laboratory Settings

It has been reported that AZD5153 treatment leads to tumor stasis or regression in multiple xenograft models of acute myeloid leukemia, multiple myeloma, and diffuse large B-cell lymphoma .

Dosage Effects in Animal Models

The effects of AZD5153 6-Hydroxy-2-naphthoic acid vary with different dosages in animal models. In a study, administration of AZD5153 led to tumor stasis or regression in multiple xenograft models of acute myeloid leukemia, multiple myeloma, and diffuse large B-cell lymphoma .

Metabolic Pathways

It is known that it disrupts the function of BRD4, a key player in transcriptional regulation .

Transport and Distribution

It is known that it disrupts the function of BRD4, which is a chromatin modifier .

Subcellular Localization

It is known that it disrupts the function of BRD4, which is a chromatin modifier and is localized in the nucleus .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis del ácido 6-hidroxi-2-naftóico AZD5153 involucra múltiples pasos, comenzando con la estructura básica del ácido naftóico. El proceso típicamente incluye:

Hidroxilación: Introducción de un grupo hidroxilo en la posición 6 del ácido naftóico.

Reacciones de acoplamiento: Formación del compuesto final a través de reacciones de acoplamiento con reactivos específicos bajo condiciones controladas.

Métodos de producción industrial: La producción industrial del ácido 6-hidroxi-2-naftóico AZD5153 sigue rutas sintéticas similares pero a una escala mayor. El proceso involucra:

Síntesis a granel: Utilizando reactores grandes para llevar a cabo las reacciones de hidroxilación y acoplamiento.

Purificación: Emplear técnicas como la cristalización y la cromatografía para lograr altos niveles de pureza.

Análisis De Reacciones Químicas

Tipos de reacciones:

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo hidroxilo, formando quinonas.

Reducción: Las reacciones de reducción pueden convertir el ácido naftóico en su alcohol correspondiente.

Sustitución: El grupo hidroxilo puede ser sustituido por otros grupos funcionales en condiciones específicas.

Reactivos y condiciones comunes:

Agentes oxidantes: Como permanganato de potasio o trióxido de cromo.

Agentes reductores: Como hidruro de aluminio y litio o borohidruro de sodio.

Reactivos de sustitución: Incluyendo agentes halogenantes y nucleófilos.

Principales productos:

Quinonas: De reacciones de oxidación.

Alcoholes: De reacciones de reducción.

Ácidos naftóicos sustituidos: De reacciones de sustitución.

Comparación Con Compuestos Similares

Compuestos similares:

I-BET151: Otro inhibidor de BET con mecanismos de acción similares pero estructura química diferente.

JQ1: Un inhibidor de BET bien conocido utilizado en varios estudios de investigación.

OTX015: Un inhibidor de BET en etapa clínica con posibles aplicaciones terapéuticas.

Singularidad: El ácido 6-hidroxi-2-naftóico AZD5153 es único debido a su alta potencia y selectividad para BRD4, así como a su biodisponibilidad oral. Esto lo convierte en una herramienta valiosa tanto en la investigación preclínica como clínica para el desarrollo de nuevas terapias contra el cáncer .

Propiedades

IUPAC Name |

6-hydroxynaphthalene-2-carboxylic acid;(3R)-4-[2-[4-[1-(3-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]phenoxy]ethyl]-1,3-dimethylpiperazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H33N7O3.C11H8O3/c1-18-24(33)29(2)14-15-30(18)16-17-35-21-6-4-19(5-7-21)20-10-12-31(13-11-20)23-9-8-22-26-27-25(34-3)32(22)28-23;12-10-4-3-7-5-9(11(13)14)2-1-8(7)6-10/h4-9,18,20H,10-17H2,1-3H3;1-6,12H,(H,13,14)/t18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNZQBHXKCHECEC-GMUIIQOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(CCN1CCOC2=CC=C(C=C2)C3CCN(CC3)C4=NN5C(=NN=C5OC)C=C4)C.C1=CC2=C(C=CC(=C2)O)C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)N(CCN1CCOC2=CC=C(C=C2)C3CCN(CC3)C4=NN5C(=NN=C5OC)C=C4)C.C1=CC2=C(C=CC(=C2)O)C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H41N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

667.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1869912-40-2 | |

| Record name | 2-Naphthalenecarboxylic acid, 6-hydroxy-, compd. with (3R)-4-[2-[4-[1-(3-methoxy-1,2,4-triazolo[4,3-b]pyridazin-6-yl)-4-piperidinyl]phenoxy]ethyl]-1,3-dimethyl-2-piperazinone (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1869912-40-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AZD-5153 6-hydroxy-2-naphthoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1869912402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-5153 6-HYDROXY-2-NAPHTHOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78VBM99SEV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

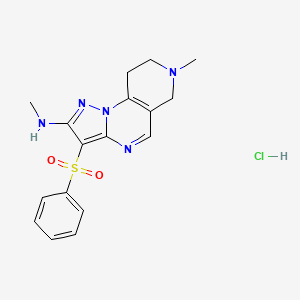

![sodium;ethylcarbamoyl-[3-[4-[(5-formyl-4-methoxy-2-phenylimidazol-1-yl)methyl]phenyl]-5-(2-methylpropyl)thiophen-2-yl]sulfonylazanide](/img/structure/B605699.png)

![3-methylbutyl 2-[[2-[[6-amino-2-[[2-[1-[2-(3-methylbutoxy)naphthalen-1-yl]naphthalen-2-yl]oxyacetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoate;dihydrochloride](/img/structure/B605707.png)

![2-[(3S)-3-methylmorpholin-4-yl]-N-[[2-(trifluoromethyl)pyridin-3-yl]methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B605708.png)